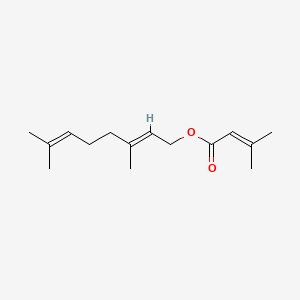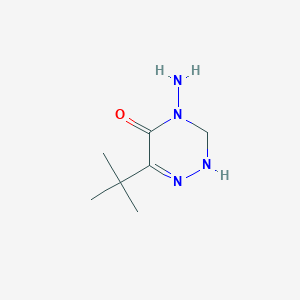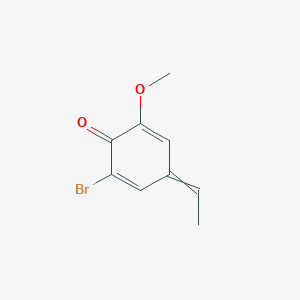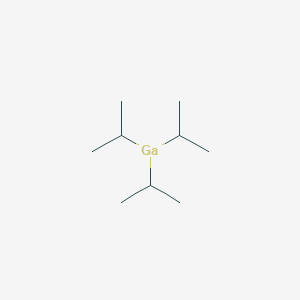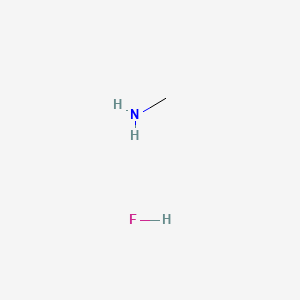
Methanamine,hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, hydrofluoride, also known as methylamine hydrofluoride, is a chemical compound with the formula CH3NH2·HF. It is a derivative of methylamine, where the hydrofluoride group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanamine, hydrofluoride can be synthesized through several methods. One common method involves the reaction of methylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{CH}_3\text{NH}_2 + \text{HF} \rightarrow \text{CH}_3\text{NH}_2\cdot\text{HF} ]
Industrial Production Methods
In industrial settings, methanamine, hydrofluoride is produced by reacting methylamine gas with anhydrous hydrofluoric acid. The reaction is conducted in a specialized reactor to handle the corrosive nature of hydrofluoric acid. The product is then purified and stored under appropriate conditions to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydrofluoride group is replaced by other nucleophiles.
Acid-Base Reactions: As a weak base, it can react with strong acids to form salts.
Complex Formation: It can form complexes with metal ions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to form the corresponding salts.
Complex Formation: Metal salts such as copper(II) chloride or nickel(II) sulfate are used to form coordination complexes.
Major Products Formed
Substitution Reactions: The major products include substituted amines and amides.
Acid-Base Reactions: The products are typically ammonium salts.
Complex Formation: The products are metal-amine complexes.
Applications De Recherche Scientifique
Methanamine, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and amides.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methanamine, hydrofluoride involves its ability to donate a lone pair of electrons from the nitrogen atom. This makes it a good nucleophile and base, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A primary amine with similar nucleophilic properties but lacks the hydrofluoride group.
Ethylamine (C2H5NH2): Another primary amine with a slightly larger alkyl group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
Methanamine, hydrofluoride is unique due to the presence of the hydrofluoride group, which imparts distinct chemical properties. This group enhances its reactivity in certain substitution and complex formation reactions, making it a valuable reagent in various chemical processes.
Propriétés
Numéro CAS |
57847-62-8 |
|---|---|
Formule moléculaire |
CH6FN |
Poids moléculaire |
51.064 g/mol |
Nom IUPAC |
methanamine;hydrofluoride |
InChI |
InChI=1S/CH5N.FH/c1-2;/h2H2,1H3;1H |
Clé InChI |
RRSMHQNLDRCPQG-UHFFFAOYSA-N |
SMILES canonique |
CN.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
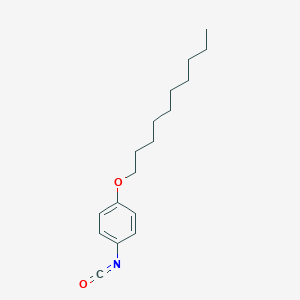
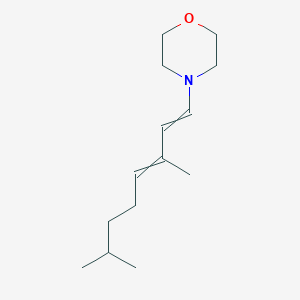
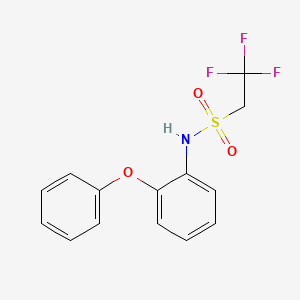
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
